molecular formula C9H10BrNO2 B6159817 2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine CAS No. 63375-82-6

2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine

Cat. No.: B6159817
CAS No.: 63375-82-6
M. Wt: 244.08 g/mol
InChI Key: ONJSEBYNUNMRLB-UHFFFAOYSA-N
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Description

2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol This compound features a bromine atom attached to a 1,3-dioxaindane ring system, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent step involves the reaction of the brominated intermediate with an ethanamine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the 1,3-dioxaindane ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-ethanamine: A structurally similar compound without the bromine atom.

    6-Bromo-1,3-dioxaindane: A compound with a similar core structure but lacking the ethanamine group.

    2-(6-chloro-1,3-dioxaindan-5-yl)ethan-1-amine: A compound with a chlorine atom instead of bromine.

Uniqueness

2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties

Properties

CAS No.

63375-82-6

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)ethanamine

InChI

InChI=1S/C9H10BrNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1-2,5,11H2

InChI Key

ONJSEBYNUNMRLB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCN)Br

Purity

95

Origin of Product

United States

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